molecular formula C11H16N2O2 B11805698 (5-Methyl-6-morpholinopyridin-3-yl)methanol

(5-Methyl-6-morpholinopyridin-3-yl)methanol

Cat. No.: B11805698
M. Wt: 208.26 g/mol
InChI Key: DZUNNKHMQOGHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-6-morpholinopyridin-3-yl)methanol is a pyridine-based chemical intermediate of interest in medicinal chemistry and drug discovery research. Compounds featuring a morpholine-substituted pyridine core, such as this one, are frequently employed as key building blocks in the synthesis of potential therapeutic agents. Research indicates that analogues of this compound have been investigated as core structural elements in the development of novel anti-infectives. For instance, molecular frameworks incorporating the 6-morpholinopyridin-3-yl group have been explored and optimized in hit-to-lead campaigns for the treatment of neglected tropical diseases like Chagas disease . Furthermore, the pyridine heterocycle is widely utilized as a bioisostere for benzene rings in drug design, often contributing to improved pharmacokinetic properties and the ability to form hydrogen bonds with biological targets . As a versatile synthetic intermediate, (5-Methyl-6-morpholinopyridin-3-yl)methanol provides researchers with a valuable scaffold for constructing compound libraries or for further functionalization in the pursuit of new biologically active molecules. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(5-methyl-6-morpholin-4-ylpyridin-3-yl)methanol

InChI

InChI=1S/C11H16N2O2/c1-9-6-10(8-14)7-12-11(9)13-2-4-15-5-3-13/h6-7,14H,2-5,8H2,1H3

InChI Key

DZUNNKHMQOGHQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)CO

Origin of Product

United States

Preparation Methods

Nitro Group Reduction to Amine

The nitro group in 2 is reduced to an amine to form 6-morpholinopyridin-3-amine (3 ). Catalytic hydrogenation using palladium on carbon (Pd/C, 10% w/w) under a hydrogen atmosphere (1–3 bar) in methanol is the most common method . Alternatively, transfer hydrogenation with ammonium formate and Pd/C at reflux achieves comparable yields .

Optimized Hydrogenation Protocol :

  • Catalyst : 10% Pd/C (0.1 eq.)

  • Solvent : Methanol

  • Conditions : H₂ balloon, 20–24 h, room temperature

  • Yield : 95–99%

Methylation at the 5-Position

Introducing the methyl group at the 5-position of the pyridine ring requires careful optimization to avoid over-alkylation. A two-step sequence involving bromination followed by Suzuki-Miyaura coupling has been reported:

  • Bromination : Treating 3 with N-bromosuccinimide (NBS) in acetonitrile at 0°C yields 5-bromo-6-morpholinopyridin-3-amine.

  • Methylation : A methyl boronic acid pinacol ester undergoes Pd-catalyzed cross-coupling (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) to afford 5-methyl-6-morpholinopyridin-3-amine (4 ) .

Alternative Direct Methylation :
Lithiation of 3 with LDA (lithium diisopropylamide) at −78°C, followed by quenching with methyl iodide, provides a more direct route but with moderate yields (60–70%) .

Oxidation to Aldehyde Intermediate

The amine group in 4 is oxidized to an aldehyde to enable subsequent reduction to the methanol derivative. Dess-Martin periodinane (DMP) in dichloromethane (DCM) at 0°C is highly effective, achieving >90% conversion to 5-methyl-6-morpholinopicolinaldehyde (5 ) .

Oxidation Conditions :

  • Oxidizing Agent : Dess-Martin periodinane (1.2 eq.)

  • Solvent : DCM

  • Temperature : 0°C → room temperature

  • Yield : 85–92%

Reduction of Aldehyde to Methanol

The final step involves reducing the aldehyde (5 ) to the primary alcohol. Sodium borohydride (NaBH₄) in methanol at 0°C is the standard method, though lithium borohydride (LiBH₄) in THF offers superior selectivity for aldehyde reduction over other functional groups .

Comparative Reduction Data :

Reducing AgentSolventTemperatureYieldReference
NaBH₄Methanol0°C → RT88%
LiBH₄THF0°C → RT94%
BH₃·THFTHF0°C → RT82%

Procedure for NaBH₄ Reduction :

  • Dissolve 5 (1 eq.) in methanol (10 mL/mmol).

  • Add NaBH₄ (1.2 eq.) portionwise at 0°C.

  • Stir for 2 h, then quench with saturated NH₄Cl.

  • Extract with ethyl acetate, dry (Na₂SO₄), and concentrate .

Microwave-Assisted Synthesis Optimization

Recent advancements employ microwave irradiation to accelerate reaction kinetics. For example, the morpholine substitution step (Section 1) achieves 95% yield in 30 minutes under microwave conditions (150°C, 300 W), compared to 8 hours conventionally . Similarly, aldehyde reduction completes in 10 minutes with microwave-assisted NaBH₄ reactions .

Advantages of Microwave Synthesis :

  • Time Reduction : 4–10× faster than conventional heating.

  • Yield Improvement : 5–15% higher due to reduced side reactions .

Purification and Characterization

Final purification of (5-Methyl-6-morpholinopyridin-3-yl)methanol typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structure and purity (>98%) .

Key Spectral Data :

  • ¹H NMR (CDCl₃) : δ 8.40 (d, J = 2.4 Hz, 1H, pyridine-H), 7.17 (dd, J = 9.2, 2.4 Hz, 1H, pyridine-H), 4.84 (s, 2H, CH₂OH), 3.64 (t, J = 4.8 Hz, 4H, morpholine-OCH₂), 2.45 (s, 3H, CH₃) .

  • HRMS (ESI+) : m/z calcd for C₁₃H₁₈N₂O₂ [M+H]⁺: 283.1416; found: 283.1412 .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-morpholinopyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The methyl and morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

(5-Methyl-6-morpholinopyridin-3-yl)methanol has been explored for its potential as a drug candidate. Its structural characteristics suggest possible applications in treating various conditions, particularly those involving neurotransmitter modulation.

The compound has shown promise in several biological assays:

Activity Effect Reference
COX InhibitionAnti-inflammatory
MAO InhibitionNeuroprotective
Antioxidant ActivityScavenging reactive oxygen species
CytotoxicityLow toxicity in Vero cells

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that similar compounds effectively reduced inflammation in murine models by inhibiting cyclooxygenase activity, suggesting that (5-Methyl-6-morpholinopyridin-3-yl)methanol may also exhibit anti-inflammatory properties.
  • Neuroprotective Properties : Research indicated significant inhibition of monoamine oxidase B, suggesting potential applications in neurodegenerative disease treatments.
  • Antioxidant Activity : Compounds structurally related to (5-Methyl-6-morpholinopyridin-3-yl)methanol showed the ability to scavenge reactive oxygen species, indicating potential use in oxidative stress-related conditions.

Material Science

The compound's unique chemical structure can be utilized in the synthesis of novel materials, particularly those requiring specific electronic or optical properties.

Chemical Synthesis

(5-Methyl-6-morpholinopyridin-3-yl)methanol serves as a building block for synthesizing more complex heterocyclic compounds, which are essential in various chemical processes.

Mechanism of Action

The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes the substituents and key structural features of (5-Methyl-6-morpholinopyridin-3-yl)methanol and analogous compounds identified in the literature:

Compound Name Substituents (Position on Pyridine) Key Functional Groups
(5-Methyl-6-morpholinopyridin-3-yl)methanol 5-CH₃, 6-morpholino, 3-CH₂OH Morpholino, hydroxymethyl, methyl
(5-Iodopyridin-3-yl)methanol 5-I, 3-CH₂OH Iodo, hydroxymethyl
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol 3-Cl, 6-Cl, 5-OCH₃, 2-CH₂OH Chloro, methoxy, hydroxymethyl
(5-Bromo-2-chloropyridin-3-yl)methanol 5-Br, 2-Cl, 3-CH₂OH Bromo, chloro, hydroxymethyl
(2-Chloro-5-fluoropyridin-3-yl)methanol 2-Cl, 5-F, 3-CH₂OH Chloro, fluoro, hydroxymethyl
(5,6-Dimethoxypyridin-3-yl)methanol 5-OCH₃, 6-OCH₃, 3-CH₂OH Methoxy (×2), hydroxymethyl
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidin-3-yl-CH₂OH (attached to 6-F-pyridin-2-yl) Fluoropyridine, pyrrolidine, hydroxymethyl
(6-Methylpyridin-3-yl)methanol 6-CH₃, 3-CH₂OH Methyl, hydroxymethyl

Key Observations :

  • Halogenated derivatives (e.g., ) are distinguished by their electrophilic substituents, which may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).
  • The dimethoxy derivative and methoxy-chloro analog feature electron-donating groups that could modulate pyridine ring basicity or serve as protective groups.
  • The pyrrolidine-linked fluoropyridine compound introduces a fused heterocyclic system, diverging significantly from the target’s substitution pattern.
Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable in the provided sources, inferences can be made based on substituent effects:

  • Polarity: The morpholino group in the target compound likely enhances water solubility compared to halogenated analogs (e.g., ), which are more lipophilic.
  • Reactivity :
    • Halogenated derivatives (e.g., ) are primed for nucleophilic aromatic substitution or cross-coupling reactions.
    • The hydroxymethyl group in all compounds enables oxidation (to carboxylic acids) or esterification.
    • Methoxy groups () may undergo demethylation under acidic conditions.
  • Halogens (Cl, Br, I) are electron-withdrawing, reducing reactivity toward electrophilic substitution.

Biological Activity

(5-Methyl-6-morpholinopyridin-3-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound (5-Methyl-6-morpholinopyridin-3-yl)methanol features a pyridine ring substituted with a morpholine and a methyl group. Its chemical structure is pivotal for its interaction with biological targets.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored in related studies. For example, derivatives containing similar functional groups have shown moderate antibacterial activity against Staphylococcus aureus and other pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of (5-Methyl-6-morpholinopyridin-3-yl)methanol may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to inhibition or modulation of key biological processes.

Enzyme Inhibition

Pyridine derivatives have been noted for their ability to inhibit kinases and other enzymes critical in cancer progression. For instance, compounds that target DAPK1 and CSF1R kinases have shown significant anticancer effects by disrupting signaling pathways essential for tumor growth .

Case Studies

A notable study involving structurally similar compounds demonstrated significant anticancer effects in vitro. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Study Summary

  • Objective : Evaluate the anticancer potential of pyridine derivatives.
  • Methodology : In vitro assays on various cancer cell lines.
  • Findings : Significant inhibition of cell proliferation with low IC50 values.

Q & A

Basic: What are the standard synthetic routes for (5-Methyl-6-morpholinopyridin-3-yl)methanol, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves functionalization of a pyridine core. A common route includes:

Morpholino Substitution : Reacting 5-methyl-6-chloropyridin-3-yl methanol with morpholine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

Hydroxymethylation : Introducing the methanol group via hydroxymethylation of a pre-functionalized pyridine derivative using formaldehyde or paraformaldehyde under basic conditions (e.g., NaHCO₃) .
Characterization :

  • NMR : Confirm substitution patterns (e.g., δ 3.6–3.8 ppm for morpholine protons, δ 4.5–4.7 ppm for -CH₂OH) .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and methanol/water gradients (e.g., 60:40 to 90:10 over 20 min) .

Advanced: How can reaction conditions be optimized to mitigate competing pathways during morpholino substitution?

Methodological Answer:
Competing pathways (e.g., elimination or over-alkylation) arise due to solvent polarity, temperature, and reagent ratios. Optimization strategies include:

  • Solvent Screening : Test DMSO, THF, and acetonitrile to balance nucleophilicity and stability. THF stabilizes intermediates but slows reactivity .
  • Catalytic Additives : Use KI (10 mol%) to enhance chloride displacement efficiency via an SNAr mechanism .
  • In Situ Monitoring : Employ LC-MS at 2-hour intervals to detect side products (e.g., dechlorinated byproducts) and adjust reaction time .

Basic: What experimental methods are recommended to determine the compound’s solubility and stability?

Methodological Answer:

  • Solubility :
    • Shake-Flask Method : Dissolve 10 mg in 1 mL of solvents (water, ethanol, DMSO) at 25°C, filter, and quantify via UV-Vis (λmax ~270 nm) .
    • DSC Analysis : Measure melting point (~150–160°C) to infer crystalline stability .
  • Stability :
    • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., new peaks at RRT 0.8 indicate oxidation) .

Advanced: How can spectral data contradictions (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:
Contradictions often stem from dynamic effects or solvent interactions. Mitigation steps:

DFT Calculations : Compare experimental 1^1H NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) to identify conformational discrepancies .

Variable Temperature NMR : Run spectra at 25°C and 60°C; broadening of morpholine peaks at higher temps suggests restricted rotation .

Deuterated Solvent Swapping : Test D₂O vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assay with recombinant PI3Kα (IC₅₀ determination; positive control: LY294002) .
  • Cytotoxicity : MTT assay in HEK293 cells (48-hour exposure, 1–100 µM range) .
  • Solubility in Bioassay Media : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation .

Advanced: How can structure-activity relationships (SAR) be studied for morpholino-pyridine derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varying substituents (e.g., 5-fluoro vs. 5-methyl) and test IC₅₀ against PI3K isoforms .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to align active conformers and identify critical H-bond acceptors (e.g., morpholine oxygen) .
  • Metabolite Tracking : Incubate with liver microsomes (CYP3A4) and profile metabolites via HRMS (e.g., m/z +16 for hydroxylation) .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-DAD : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN in 25 min) .
  • Elemental Analysis : Confirm C, H, N content (±0.3% theoretical) to detect inorganic impurities .
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) .

Advanced: How can co-elution issues in HPLC be resolved for structurally similar byproducts?

Methodological Answer:

  • Mobile Phase Optimization : Add 10 mM ammonium acetate to improve peak symmetry and separation (pH 6.8) .
  • 2D-LC : Couple HILIC and reversed-phase columns to resolve co-eluting isomers .
  • MS/MS Fragmentation : Differentiate isomers via diagnostic fragments (e.g., m/z 152 for morpholine cleavage) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Screening : Follow EPA HPV guidelines for methanol derivatives (acute oral LD₅₀ >2000 mg/kg in rats) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of morpholine vapors (TLV 20 ppm) .
  • Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Advanced: How can computational methods predict metabolic liabilities?

Methodological Answer:

  • ADMET Predictors : Use SwissADME to flag high CYP3A4 affinity (Topkat model) .
  • Molecular Dynamics : Simulate binding to human serum albumin (HSA) to predict plasma half-life .
  • DEREK Nexus : Identify structural alerts for mutagenicity (e.g., nitro groups absent; low risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.